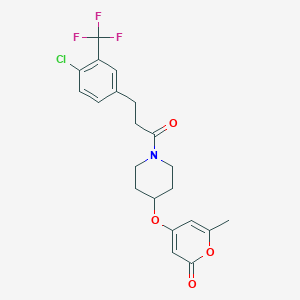
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H21ClF3NO4 and its molecular weight is 443.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
One significant application of compounds related to 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is in cancer research. For instance, compounds that inhibit Aurora A, a kinase involved in cell division, can be beneficial in cancer treatment. This is exemplified by the development of Aurora kinase inhibitors, which have shown potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Central Nervous System (CNS) Applications
Compounds with a structure similar to the one have been explored as glycine transporter 1 (GlyT1) inhibitors. These inhibitors can influence neurotransmitter levels in the CNS, potentially useful for treating disorders like schizophrenia and cognitive deficits. For example, a compound identified as a potent and orally available GlyT1 inhibitor showed promise in increasing glycine levels in the cerebrospinal fluid of rats, indicating potential CNS applications (Yamamoto et al., 2016).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a subject of research, focusing on creating functionalized butyrolactones and pyran derivatives. These studies contribute to understanding the chemical properties and potential applications of these compounds. For instance, a study on the synthesis of functionalized α, β-unsaturated γ-butyrolactones via ring contraction of 2H-pyran-2-ones highlights the versatility of these compounds in chemical synthesis (Sil et al., 2004).
Anticonvulsant and Antimicrobial Activities
Research has also been conducted on the anticonvulsant and antimicrobial activities of pyran-4-one derivatives. These compounds, including those structurally related to this compound, have shown potential in treating seizures and combating bacterial and fungal infections. A study demonstrated the anticonvulsant and antimicrobial efficacy of certain 4H-pyran-4-one derivatives, suggesting their therapeutic potential (Aytemir et al., 2004).
Properties
IUPAC Name |
4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO4/c1-13-10-16(12-20(28)29-13)30-15-6-8-26(9-7-15)19(27)5-3-14-2-4-18(22)17(11-14)21(23,24)25/h2,4,10-12,15H,3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWLRPCCNVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)
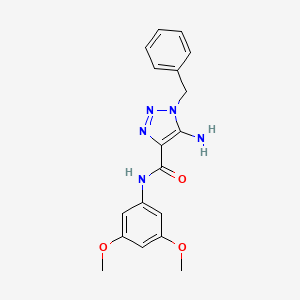

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)
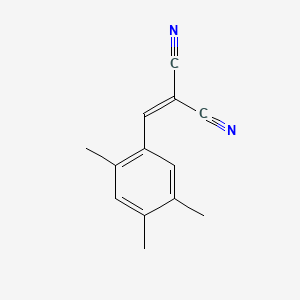
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

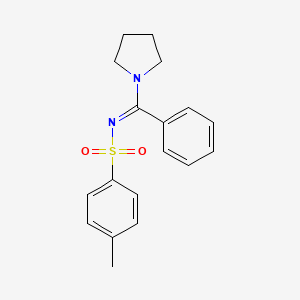
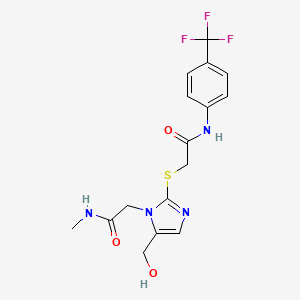


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
